molecular formula C8H2N4S2 B13139791 Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis- CAS No. 125594-14-1

Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-

Cat. No.: B13139791
CAS No.: 125594-14-1
M. Wt: 218.3 g/mol
InChI Key: KDOAQEZCERQWBK-UHFFFAOYSA-N
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Description

N,N’-(Thieno[3,2-b]thiophene-2,5-diylidene)dicyanamide is a heterocyclic compound that features a thieno[3,2-b]thiophene core with dicyanamide groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Thieno[3,2-b]thiophene-2,5-diylidene)dicyanamide typically involves the reaction of thieno[3,2-b]thiophene-2,5-dicarboxaldehyde with dicyanamide under specific conditions. One common method includes the use of a palladium-catalyzed Stille or Suzuki coupling reaction . These reactions are carried out in the presence of a base and a suitable solvent, often under inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for N,N’-(Thieno[3,2-b]thiophene-2,5-diylidene)dicyanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Thieno[3,2-b]thiophene-2,5-diylidene)dicyanamide can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dicyanamide groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism by which N,N’-(Thieno[3,2-b]thiophene-2,5-diylidene)dicyanamide exerts its effects is primarily through its electronic properties. The thieno[3,2-b]thiophene core provides a planar structure that facilitates π-conjugation, enhancing charge transport. The dicyanamide groups further stabilize the electronic structure, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(Thieno[3,2-b]thiophene-2,5-diylidene)dicyanamide is unique due to its combination of a thieno[3,2-b]thiophene core and dicyanamide groups, which provide enhanced stability and electronic properties compared to similar compounds. This makes it particularly valuable in the development of high-performance organic electronic devices.

Properties

CAS No.

125594-14-1

Molecular Formula

C8H2N4S2

Molecular Weight

218.3 g/mol

IUPAC Name

(5-cyanoiminothieno[3,2-b]thiophen-2-ylidene)cyanamide

InChI

InChI=1S/C8H2N4S2/c9-3-11-7-1-5-6(14-7)2-8(13-5)12-4-10/h1-2H

InChI Key

KDOAQEZCERQWBK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=NC#N)S2)SC1=NC#N

Origin of Product

United States

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